2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This 2-aryl-1,3-indandione features a 2-methoxypyridin-4-yl substituent that distinguishes it from generic analogs. Procure for direct comparative cytotoxicity screening against non-methoxylated derivatives, experimental ADME profiling, and selectivity paneling to mitigate anticoagulant off-target effects. Essential for oncology lead optimization and S1P1 immunomodulator exploration.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B13665709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H11NO3/c1-19-12-8-9(6-7-16-12)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3
InChIKeyAUCKQPAIMHDITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione: A 2-Aryl-1,3-Indandione Candidate


2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione (CAS 2812347-03-6) is a synthetic 2-aryl-1,3-indandione derivative with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . It belongs to a well-characterized class of cyclic β-diketones known for diverse pharmacological activities, including anticoagulant, anti-inflammatory, and cytotoxic effects . The compound features a 2-methoxypyridin-4-yl substituent at the 2-position of the indane-1,3-dione core, structurally differentiating it from simpler 2-aryl or 2-pyridyl analogs. This specific substitution pattern introduces unique electronic and steric properties that are predicted to modulate its physicochemical profile and biological target engagement compared to its closest analogs, making its procurement relevant for targeted medicinal chemistry and chemical biology programs.

Why 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione Cannot Be Replaced by Generic 2-Aryl-1,3-Indandiones


The 2-aryl-1,3-indandione class exhibits extreme pharmacophore sensitivity where minor structural modifications lead to profound shifts in activity profiles. For example, the unsubstituted 2-phenyl-1,3-indandione (phenindione) is a potent anticoagulant, while its 2-(4-pyridyl) analog demonstrates selective cytotoxicity against colon and breast cancer cell lines (IC50 ~0.2 µM) without documented anticoagulant activity in the same context . The introduction of a methoxy group at the 2-position of the pyridine ring, as in the target compound, is expected to further alter hydrogen-bonding capacity, electron density on the heterocycle, and metabolic stability, making simple extrapolation from generic analogs unreliable. Substitution with a non-methoxylated or regioisomeric pyridyl-indandione will not recapitulate the same target engagement, pharmacokinetic, or safety profile, thus necessitating procurement of the specific compound for rigorous structure-activity relationship (SAR) exploration [1].

Head-to-Head Evidence for 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione vs. Closest Analogs


Structural Differentiation: Methoxy Group Introduction vs. Unsubstituted 2-(4-Pyridyl)indane-1,3-dione

The target compound incorporates a methoxy (-OCH3) substituent at the 2-position of the pyridine ring, which is absent in the direct analog 2-(4-pyridyl)indane-1,3-dione. This modification converts a simple pyridine nitrogen hydrogen-bond acceptor into a system with an additional hydrogen-bond acceptor (the methoxy oxygen) and a donor-capable moiety after potential metabolic O-demethylation. In analogous heterocyclic systems, the 2-methoxypyridin-4-yl group has been associated with improved target binding and selectivity; for instance, a compound containing this group exhibited selective cytotoxicity against KB, A549, and HepG2 cell lines with IC50 values ranging from 0.23 to 0.27 μM, representing a 5- to 10-fold potency increase over the positive control ellipticine [1]. While direct data for the target compound are not available, this class-level evidence supports a hypothesis of enhanced potency and selectivity compared to the non-methoxylated analog.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. 2-Phenyl-1,3-Indandione

Based on structural analysis, the target compound (C15H11NO3, MW 253.25) is predicted to exhibit lower lipophilicity (estimated AlogP) compared to the simpler 2-phenyl-1,3-indandione (phenindione, C15H10O2, MW 222.24), due to the presence of the polar methoxy and pyridine nitrogen groups. The 2-methoxypyridin-4-yl substituent introduces additional hydrogen-bond acceptors, which typically correlate with improved aqueous solubility. In the analogous 2-aryl-1,3-indandione series, compounds with heteroaryl substituents have demonstrated reduced plasma protein binding and altered tissue distribution compared to the phenyl analog, phenindione [1]. While experimentally measured logP/logD values for the target compound are not publicly available, the structural features strongly suggest a differentiated ADME profile that would affect in vivo performance and formulation requirements.

ADMET Drug-likeness Physicochemical Properties

Cytotoxic Potency Benchmarking: Class-Level Inference for 2-Pyridyl-Indandiones

The unsubstituted 2-(4-pyridyl)indane-1,3-dione has been directly tested for cytotoxicity and yielded IC50 values of 0.21 ± 0.03 μM against HT29 colon cancer cells and 0.22 ± 0.02 μM against MDA-MB231 breast cancer cells . This establishes a baseline potency for the pyridyl-indandione scaffold. The target compound's added methoxy group is expected to modulate this activity. While direct IC50 data for the target compound are not publicly available, the 2-methoxypyridin-4-yl motif has independently demonstrated high potency (IC50 0.23–0.27 μM) in other cytotoxic chemotypes [1]. Therefore, the target compound is positioned as a key SAR probe to quantify the impact of 2-methoxy substitution on the indandione core's anticancer activity.

Cancer Research Cytotoxicity Assay Lead Optimization

Optimal Application Scenarios for 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione


Structure-Activity Relationship (SAR) Probe for 2-Aryl-Indandione Anticancer Programs

The target compound is most appropriately used as a structural probe to assess the impact of 2-methoxypyridine substitution on the cytotoxicity of 2-aryl-1,3-indandiones. Since the non-methoxylated analog demonstrates sub-micromolar IC50 values against HT29 and MDA-MB231 cell lines , acquiring the target compound allows direct, head-to-head comparative cytotoxicity screening to quantify the contribution of the methoxy group to potency and selectivity. This is essential for rational lead optimization in oncology-focused medicinal chemistry.

Physicochemical Property Screening to Resolve ADME Differentiation

Given the predicted lower lipophilicity and higher hydrogen-bonding capacity relative to phenindione, the target compound should be procured for experimental determination of logP/logD, thermodynamic solubility, and plasma protein binding [1]. These data will quantify the ADME differentiation conferred by the 2-methoxypyridin-4-yl group and inform whether this scaffold offers advantages in oral absorption or reduced distribution-related toxicity compared to classical 2-aryl-1,3-indandiones.

Selectivity Profiling Against Anticoagulant Off-Targets

A known liability of the 2-aryl-1,3-indandione class is anticoagulant activity, as exemplified by phenindione [1]. The target compound, with its heteroaryl substitution, represents a strategic candidate for selectivity profiling. Procuring it for in vitro coagulation assays (e.g., prothrombin time) alongside the cytotoxic comparator 2-(4-pyridyl)indane-1,3-dione would directly test whether the methoxypyridine modification mitigates this class-level off-target effect, a critical step for advancing safer anticancer candidates.

Chemical Biology Tool for S1P1/EDG1 Receptor Agonist Development

The 2-methoxypyridin-4-yl group is a privileged fragment in S1P1/EDG1 receptor agonists, as disclosed in patents by Actelion Pharmaceuticals [2]. Incorporating this moiety into the indane-1,3-dione scaffold positions the target compound as a potential tool compound for exploring immunomodulatory activity. Researchers in autoimmune disease or transplant rejection can procure this compound to evaluate S1P1 receptor engagement and downstream lymphocyte trafficking effects, building on validated pharmacophoric elements from the immunomodulator patent literature.

Quote Request

Request a Quote for 2-(2-Methoxypyridin-4-yl)-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.